![molecular formula C14H12BrNO4S B2640594 2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid CAS No. 1132803-76-9](/img/structure/B2640594.png)
2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could involve electrophilic aromatic substitution . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis
The molecular formula of “2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid” is C12H11BBrNO4S . The InChI code is 1S/C12H11BBrNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15-17H .Chemical Reactions Analysis
The compound exhibits moderate to high reactivity towards nucleophiles and electrophiles . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents like DMSO and DMF. It has significant thermal stability, which makes it suitable for many industrial processes.Applications De Recherche Scientifique
Bromophenol Derivatives Research
Bromophenol derivatives, including structures related to 2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid, have been isolated from the red alga Rhodomela confervoides. These compounds were extensively studied for their structures using various spectroscopic methods, including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and X-ray structure analysis. However, they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Sulfonamides Studies
Sulfonamides, closely related to the structure of 2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a series of (4-oxo-thiazolidinyl)sulfonamides displayed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in microbial studies (Patel et al., 2010).
N-Sulfonylamino Acid Derivatives in Cancer Research
N-Sulfonylamino acid derivatives, similar in structure to 2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid, have been synthesized and shown to be highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2), indicating their potential as candidate drugs for cancer treatment (Tamura et al., 1998).
Sulfonated-Phenylacetic Acid Coated Nanoparticles
Sulfonated-phenylacetic acid coated Fe3O4 nanoparticles have been synthesized and characterized as novel acid magnetic catalysts. This research demonstrates the application of sulfonated derivatives in the field of nanotechnology and catalysis (Zamani & Izadi, 2013).
Sulfonamides in Molecular Docking and Biological Evaluation
The design and synthesis of compounds containing sulfonamide groups, akin to 2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid, have been explored for their potential as COX-2 inhibitors. These studies included biological evaluations and molecular docking, highlighting the significance of sulfonamides in medicinal chemistry (Shin et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-bromophenyl)sulfonylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTROVWEWOADKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2640512.png)
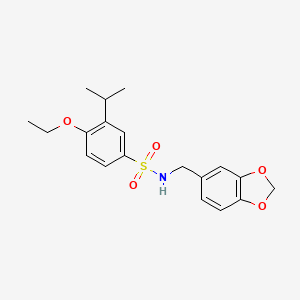
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2640516.png)

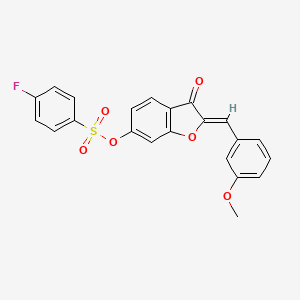

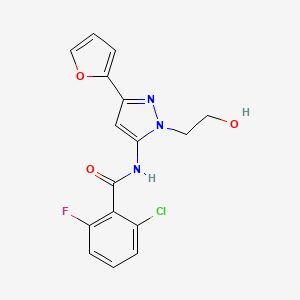
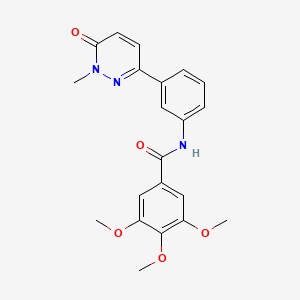
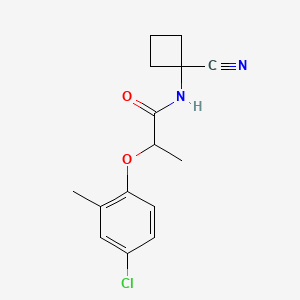
![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2640528.png)
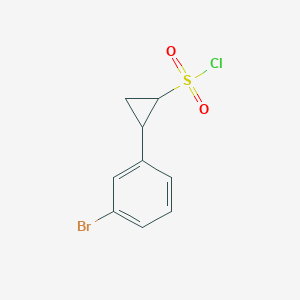
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640531.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)